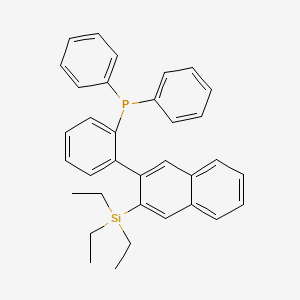
Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane is a complex organophosphorus compound with the molecular formula C34H35PSi. This compound is characterized by the presence of a phosphane group bonded to a phenyl ring, which is further substituted with a triethylsilyl naphthalenyl group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane typically involves the reaction of diphenylphosphine with a naphthalenyl-substituted phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. Large-scale reactors and continuous flow systems can be employed to optimize the yield and purity of the product. The use of automated systems ensures consistent reaction conditions and minimizes human error .
化学反应分析
Types of Reactions
Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Halogenated phenyl derivatives.
科学研究应用
Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers
作用机制
The mechanism of action of Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating chemical transformations. The triethylsilyl group enhances the compound’s stability and solubility, making it an effective ligand in various reactions .
相似化合物的比较
Similar Compounds
- Diphenyl(2-(3-(trimethylsilyl)naphthalen-2-yl)phenyl)phosphane
- Triphenylphosphine
- Diphenylphosphine
Uniqueness
Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane is unique due to the presence of the triethylsilyl group, which imparts enhanced stability and solubility compared to similar compounds. This makes it particularly useful in applications requiring robust and soluble ligands .
属性
分子式 |
C34H35PSi |
|---|---|
分子量 |
502.7 g/mol |
IUPAC 名称 |
diphenyl-[2-(3-triethylsilylnaphthalen-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C34H35PSi/c1-4-36(5-2,6-3)34-26-28-18-14-13-17-27(28)25-32(34)31-23-15-16-24-33(31)35(29-19-9-7-10-20-29)30-21-11-8-12-22-30/h7-26H,4-6H2,1-3H3 |
InChI 键 |
QMFBSQREUPCVFS-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
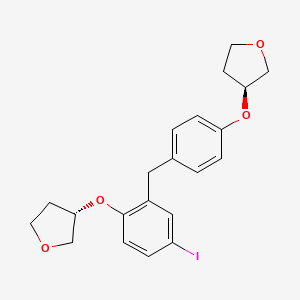

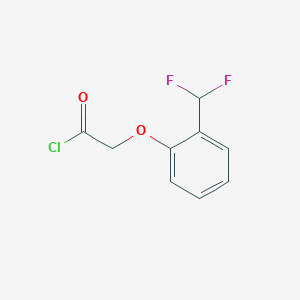
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
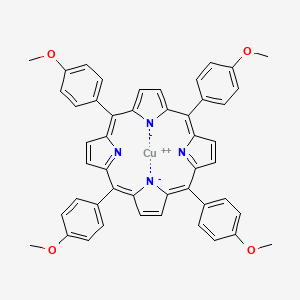
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
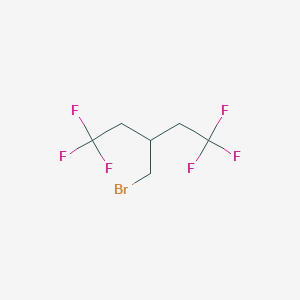
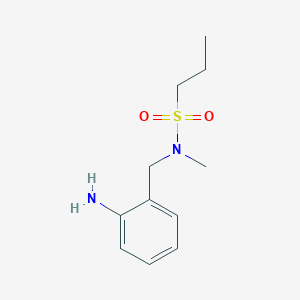

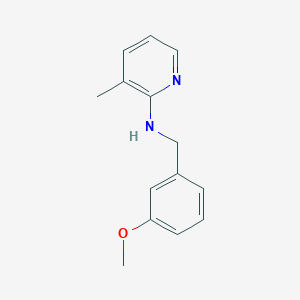
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
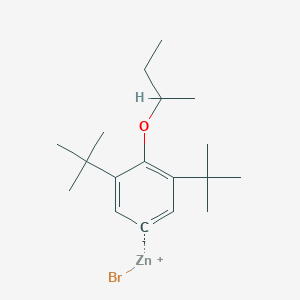
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
